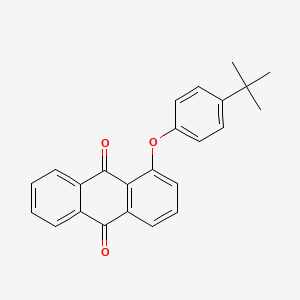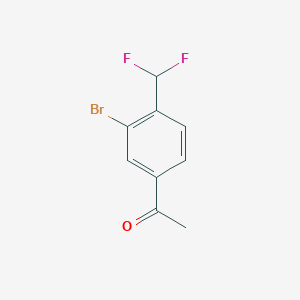
5-Cyclopropylpicolinimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpicolinimidamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a picolinimidamide moiety. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its unique structural features make it a valuable subject for studying various chemical reactions and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamidehydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the picolinimidamide backbone. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Formation of Picolinimidamide: This step involves the synthesis of the picolinimidamide core, which can be achieved through various methods, including the reaction of picolinic acid with ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropylpicolinimidamidehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the picolinimidamide moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
5-Cyclopropylpicolinimidamidehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-Cyclopropylpicolinimidamidehydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Cyclopropylpicolinimidamidehydrochloride include:
5-Cyclopropylpicolinic acid hydrochloride: A structurally related compound with a cyclopropyl group and picolinic acid moiety.
Cyclopropylamine derivatives: Compounds with cyclopropyl groups attached to various amine backbones.
Picolinamide derivatives: Compounds with picolinamide moieties and various substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and picolinimidamide moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12ClN3 |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
5-cyclopropylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-9(11)8-4-3-7(5-12-8)6-1-2-6;/h3-6H,1-2H2,(H3,10,11);1H |
Clé InChI |
UHTFGQRUHAPUCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C=C2)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)




